![molecular formula C24H14 B1619226 Dibenzo[b,k]fluoranthene CAS No. 205-97-0](/img/structure/B1619226.png)

Dibenzo[b,k]fluoranthene

Vue d'ensemble

Description

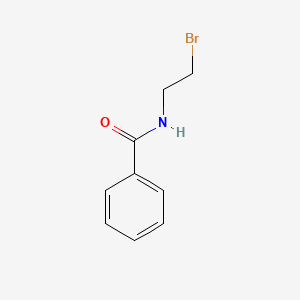

Dibenzo[b,k]fluoranthene is a polycyclic aromatic hydrocarbon (PAH) that is present in the environment, usually resulting from the incomplete combustion or pyrolysis of organic matters, especially fossil fuels and tobacco . It is also known as Dibenzo(b,jk)fluorene, 8,9-Benzofluoranthene, and 11,12-Benzofluoranthene .

Synthesis Analysis

Recent advances in the synthesis of fluoranthene derivatives have been made. Methods for fluoranthene synthesis with a classification based on strategic bond disconnections have been discussed. The total syntheses of natural products featuring the benzo[j]fluoranthene skeleton have also been covered .

Molecular Structure Analysis

The molecular formula of Dibenzo[b,k]fluoranthene is C24H14. It has an average mass of 302.368 Da and a monoisotopic mass of 302.109558 Da . The 3D structure of Dibenzo[b,k]fluoranthene can be viewed using specific software .

Chemical Reactions Analysis

Dibenzo[b,k]fluoranthene, like other aromatic hydrocarbons, can have vigorous reactions, sometimes amounting to explosions, when in contact with strong oxidizing agents .

Physical And Chemical Properties Analysis

Dibenzo[b,k]fluoranthene is a yellow crystal in its physical state . It decomposes upon heating, producing toxic fumes . It has a boiling point of 480°C and a melting point of 217°C . It is insoluble in water .

Applications De Recherche Scientifique

Binding to Nucleic Acids

Dibenzo[b,k]fluoranthene, a carcinogenic polycyclic hydrocarbon, demonstrates the ability to bind covalently to DNA, transfer RNA, and polyribonucleotides. This interaction has been studied in hepatic microsomal systems, where variations in binding levels have been observed between different animal liver microsomes. The findings indicate a preference for binding with guanine and a direct proportionality to the amount of GC pairs in the DNA of various origins (Périn-Roussel et al., 1978).

Metabolic Activation in Liver Homogenates

Metabolic activation of dibenzo[b,k]fluoranthene has been studied in mouse and rat liver microsomal homogenates, leading to the identification of major stable metabolites. These metabolites include phenols and dihydrodiols, contributing to the understanding of the metabolic activation pathway of this polycyclic hydrocarbon (Périn-Roussel et al., 1980).

DNA Adduct Formation

Studies on dibenzo[b,k]fluoranthene indicate its ability to form covalent DNA adducts, particularly with guanine residues. This finding was supported by mass spectrometry analyses of DNA and poly(G) adducts, highlighting the role of bay-region and pseudo-bay-region diol-epoxides in this process (Périn-Roussel et al., 1984).

Anodic Coupling and Electrogenerated Chemiluminescence

Dibenzo[b,k]fluoranthene undergoes anodic coupling, forming compounds with electrogenerated chemiluminescence (ECL) properties. This property has been utilized in mechanistic and kinetic studies, offering insights into its electrochemical behavior and potential applications in optoelectronic materials (Debad et al., 1997).

Tumorigenicity and Mutagenicity Studies

Studies on the tumorigenicity and mutagenicity of dibenzo[b,k]fluoranthene and its metabolites provide insights into its carcinogenic potential. For example, the dihydrodiols of dibenzo[b,k]fluoranthene exhibited significant tumorigenic activity in newborn mice, while structural analysis of its metabolites offered insights into its metabolic pathways and potential for causing cancer (Amin et al., 1995).

Mécanisme D'action

Dibenzo[b,k]fluoranthene is a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene). It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .

Safety and Hazards

Orientations Futures

Fluoranthenes, an important subclass of PAHs that includes Dibenzo[b,k]fluoranthene, continue to attract significant attention in synthetic organic chemistry and materials science . There is continued interest in the design and synthesis of PAHs due to their attractive fundamental properties and diverse range of applications .

Propriétés

IUPAC Name |

hexacyclo[11.10.1.03,8.09,24.014,23.016,21]tetracosa-1,3,5,7,9(24),10,12,14,16,18,20,22-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14/c1-2-7-16-13-22-21(12-15(16)6-1)20-11-5-10-19-18-9-4-3-8-17(18)14-23(22)24(19)20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKWIMTZWPKTTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC5=C4C3=CC6=CC=CC=C56 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075441 | |

| Record name | Dibenzo[b,k]fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzo[b,k]fluoranthene | |

CAS RN |

205-97-0, 60382-88-9 | |

| Record name | Dibenzo[b,k]fluoranthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzo(b,k)fluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000205970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060382889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo[b,k]fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Diphenyl-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B1619143.png)

![2-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1619154.png)